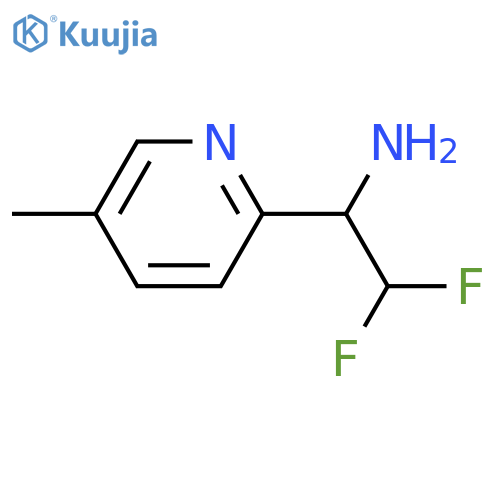

Cas no 2229532-17-4 (2,2-difluoro-1-(5-methylpyridin-2-yl)ethan-1-amine)

2,2-difluoro-1-(5-methylpyridin-2-yl)ethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2,2-difluoro-1-(5-methylpyridin-2-yl)ethan-1-amine

- 2229532-17-4

- EN300-1944617

-

- インチ: 1S/C8H10F2N2/c1-5-2-3-6(12-4-5)7(11)8(9)10/h2-4,7-8H,11H2,1H3

- InChIKey: IFSNKEBTMYGUGF-UHFFFAOYSA-N

- SMILES: FC(C(C1C=CC(C)=CN=1)N)F

計算された属性

- 精确分子量: 172.08120465g/mol

- 同位素质量: 172.08120465g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 12

- 回転可能化学結合数: 2

- 複雑さ: 141

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.9Ų

- XLogP3: 1

2,2-difluoro-1-(5-methylpyridin-2-yl)ethan-1-amine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1944617-0.25g |

2,2-difluoro-1-(5-methylpyridin-2-yl)ethan-1-amine |

2229532-17-4 | 0.25g |

$972.0 | 2023-09-17 | ||

| Enamine | EN300-1944617-1.0g |

2,2-difluoro-1-(5-methylpyridin-2-yl)ethan-1-amine |

2229532-17-4 | 1g |

$1643.0 | 2023-05-31 | ||

| Enamine | EN300-1944617-0.5g |

2,2-difluoro-1-(5-methylpyridin-2-yl)ethan-1-amine |

2229532-17-4 | 0.5g |

$1014.0 | 2023-09-17 | ||

| Enamine | EN300-1944617-10g |

2,2-difluoro-1-(5-methylpyridin-2-yl)ethan-1-amine |

2229532-17-4 | 10g |

$4545.0 | 2023-09-17 | ||

| Enamine | EN300-1944617-10.0g |

2,2-difluoro-1-(5-methylpyridin-2-yl)ethan-1-amine |

2229532-17-4 | 10g |

$7065.0 | 2023-05-31 | ||

| Enamine | EN300-1944617-0.05g |

2,2-difluoro-1-(5-methylpyridin-2-yl)ethan-1-amine |

2229532-17-4 | 0.05g |

$888.0 | 2023-09-17 | ||

| Enamine | EN300-1944617-1g |

2,2-difluoro-1-(5-methylpyridin-2-yl)ethan-1-amine |

2229532-17-4 | 1g |

$1057.0 | 2023-09-17 | ||

| Enamine | EN300-1944617-5g |

2,2-difluoro-1-(5-methylpyridin-2-yl)ethan-1-amine |

2229532-17-4 | 5g |

$3065.0 | 2023-09-17 | ||

| Enamine | EN300-1944617-5.0g |

2,2-difluoro-1-(5-methylpyridin-2-yl)ethan-1-amine |

2229532-17-4 | 5g |

$4764.0 | 2023-05-31 | ||

| Enamine | EN300-1944617-0.1g |

2,2-difluoro-1-(5-methylpyridin-2-yl)ethan-1-amine |

2229532-17-4 | 0.1g |

$930.0 | 2023-09-17 |

2,2-difluoro-1-(5-methylpyridin-2-yl)ethan-1-amine 関連文献

-

Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306

-

Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146

-

Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157

-

Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964

-

Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364

2,2-difluoro-1-(5-methylpyridin-2-yl)ethan-1-amineに関する追加情報

Introduction to 2,2-difluoro-1-(5-methylpyridin-2-yl)ethan-1-amine (CAS No. 2229532-17-4)

2,2-difluoro-1-(5-methylpyridin-2-yl)ethan-1-amine, identified by the chemical abstracts service number CAS No. 2229532-17-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to a class of molecules characterized by its unique structural features, including a fluorinated ethylamine backbone and a methylpyridine substituent. The presence of fluorine atoms and the pyridine ring imparts distinct electronic and steric properties, making this molecule a promising candidate for further exploration in drug discovery and development.

The structural motif of 2,2-difluoro-1-(5-methylpyridin-2-yl)ethan-1-amine is particularly intriguing due to its potential bioactivity. The fluorine atoms can influence the metabolic stability and binding affinity of the molecule, while the pyridine ring serves as a common pharmacophore in many bioactive compounds. Such structural elements are frequently exploited in medicinal chemistry to enhance pharmacological properties, including receptor binding, solubility, and metabolic profiles.

In recent years, there has been a growing interest in fluorinated compounds due to their ability to modulate biological processes at the molecular level. The introduction of fluorine atoms into organic molecules can lead to increased lipophilicity, reduced susceptibility to enzymatic degradation, and improved binding interactions with biological targets. These attributes make fluorinated derivatives valuable tools in the design of novel therapeutic agents. The specific configuration of CAS No. 2229532-17-4 aligns with these trends, positioning it as a compound of considerable interest for further investigation.

One of the most compelling aspects of 2,2-difluoro-1-(5-methylpyridin-2-yl)ethan-1-amine is its potential application in the development of small-molecule inhibitors targeting various disease-related pathways. The methylpyridine moiety is a well-documented scaffold in medicinal chemistry, often employed in the design of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents. By combining this scaffold with a fluorinated ethylamine group, researchers can create molecules with tailored pharmacokinetic and pharmacodynamic profiles.

Recent studies have highlighted the importance of fluorinated amine derivatives in drug discovery. These compounds have been shown to exhibit enhanced binding affinity and selectivity when interacting with biological targets such as enzymes and receptors. For instance, fluorinated amine-containing molecules have demonstrated efficacy in inhibiting protein-protein interactions that are critical for cancer progression and inflammatory diseases. The structural features of CAS No. 2229532-17-4 suggest that it may share similar properties, making it a promising candidate for further exploration.

The synthesis of 2,2-difluoro-1-(5-methylpyridin-2-yl)ethan-1-amine presents an interesting challenge due to its complex structural framework. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision and yield. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have enabled chemists to efficiently build intricate molecular architectures. These methods have been instrumental in facilitating the preparation of fluorinated derivatives like CAS No. 2229532-17-4, allowing for rapid screening and optimization.

The pharmacological potential of CAS No. 2229532-17-4 has not yet been fully elucidated, but preliminary studies suggest that it may exhibit notable bioactivity in vitro and in vivo. The combination of a fluorinated ethylamine group and a methylpyridine substituent creates a molecular structure that is likely to interact with biological targets in unique ways. Further research is needed to determine its exact mechanism of action and therapeutic relevance.

In conclusion,CAS No. 2229532-17-4 represents an exciting opportunity for researchers interested in developing novel pharmaceuticals. Its unique structural features and potential bioactivity make it a compound worthy of detailed investigation. As our understanding of fluorinated compounds continues to grow,this molecule could play a significant role in advancing therapeutic strategies across multiple disease areas.

2229532-17-4 (2,2-difluoro-1-(5-methylpyridin-2-yl)ethan-1-amine) Related Products

- 343-53-3(1-bromo-3-fluoro-naphthalene)

- 1270459-93-2(1-(4-Fluoro-2-methylphenyl)butan-1-amine)

- 1805584-99-9(Ethyl 3-bromo-4-cyano-2-(trifluoromethyl)benzoate)

- 618389-64-3(methyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate)

- 2137704-81-3(1-Propanone, 1-(3-amino-4-ethyl-1-piperidinyl)-3-chloro-)

- 2732246-59-0(rac-(1R,5R)-2-(prop-2-en-1-yloxy)carbonyl-2-azabicyclo3.2.0heptane-1-carboxylic acid)

- 1806953-48-9(3-(Difluoromethyl)-2-iodo-6-nitropyridine-5-carbonyl chloride)

- 1226211-84-2(3',4,5'-Trifluorobiphenyl-3-amine)

- 2024300-94-3(methyl 2-sulfobutanoate)

- 1184120-28-2(5-Bromo-N-cyclopentyl-2-methylbenzenesulfonamide)